molecular formula C12H15NO3 B5158244 tetrahydro-2-furanylmethyl phenylcarbamate CAS No. 7505-02-4

tetrahydro-2-furanylmethyl phenylcarbamate

Cat. No. B5158244
CAS RN: 7505-02-4
M. Wt: 221.25 g/mol
InChI Key: KUEGIRDNEZTDSX-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl phenylcarbamate, also known as THFMPC, is a chemical compound that has attracted considerable attention in scientific research due to its potential applications in various fields. THFMPC is a carbamate derivative that has been synthesized through a number of methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of tetrahydro-2-furanylmethyl phenylcarbamate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. tetrahydro-2-furanylmethyl phenylcarbamate has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that are important for normal physiological processes. tetrahydro-2-furanylmethyl phenylcarbamate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
tetrahydro-2-furanylmethyl phenylcarbamate has been shown to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of oxidative stress, and the modulation of immune responses. tetrahydro-2-furanylmethyl phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). tetrahydro-2-furanylmethyl phenylcarbamate has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

Tetrahydro-2-furanylmethyl phenylcarbamate has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. tetrahydro-2-furanylmethyl phenylcarbamate is also relatively easy to synthesize using a variety of methods, and can be obtained in large quantities. However, tetrahydro-2-furanylmethyl phenylcarbamate also has some limitations for use in lab experiments, including its potential toxicity and the need for careful handling and storage. tetrahydro-2-furanylmethyl phenylcarbamate may also have variable effects depending on the specific experimental conditions and the type of cells or tissues being studied.

Future Directions

There are several potential future directions for research on tetrahydro-2-furanylmethyl phenylcarbamate, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. In medicine, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a treatment for conditions such as arthritis, cancer, and Alzheimer's disease, and further research is needed to determine its safety and efficacy in humans. In agriculture, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a new class of pesticides and herbicides, and further research is needed to determine its effectiveness and environmental impact. In materials science, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a precursor for the synthesis of new materials with unique properties, and further research is needed to explore its potential in this area.

Synthesis Methods

Tetrahydro-2-furanylmethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with tetrahydrofurfuryl alcohol, the reaction of phenyl isocyanate with tetrahydrofurfurylamine, and the reaction of phenyl isocyanate with 2,5-dioxo-1-pyrrolidineacetamide. The synthesis of tetrahydro-2-furanylmethyl phenylcarbamate has been optimized to produce high yields and purity, and the resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Tetrahydro-2-furanylmethyl phenylcarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, tetrahydro-2-furanylmethyl phenylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been investigated as a potential treatment for a variety of conditions, including arthritis, cancer, and Alzheimer's disease. In agriculture, tetrahydro-2-furanylmethyl phenylcarbamate has been studied as a potential pesticide and herbicide, and has been shown to have broad-spectrum activity against a variety of pests and weeds. In materials science, tetrahydro-2-furanylmethyl phenylcarbamate has been investigated as a potential precursor for the synthesis of new materials, including polymers and nanomaterials.

properties

IUPAC Name

oxolan-2-ylmethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEGIRDNEZTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tetrahydrofuran-2-ylmethyl phenylcarbamate

CAS RN

7505-02-4
Record name NSC404857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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